1-(3-Bromo-4-methoxy-benzyl)-1H-indole
Description
Properties
Molecular Formula |
C16H14BrNO |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]indole |
InChI |
InChI=1S/C16H14BrNO/c1-19-16-7-6-12(10-14(16)17)11-18-9-8-13-4-2-3-5-15(13)18/h2-10H,11H2,1H3 |
InChI Key |
IMCJFQSTVLBIPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The bromine and methoxy substituents on the benzyl group distinguish this compound from analogues. Key comparisons include:
Key Observations :
Key Observations :
Key Observations :
- The methoxy group in the target compound may enhance blood-brain barrier (BBB) penetration, similar to compound 56 in , which showed a brain-to-plasma ratio of 6.79 .
- Bromine’s steric bulk could modulate receptor binding compared to smaller halogens (e.g., chlorine in ).
Physicochemical Properties
Comparative data from analogues (Table 3):
Key Observations :
- The target compound’s higher molecular weight and bromine substituent may reduce aqueous solubility compared to non-halogenated analogues.
- Methoxy groups improve solubility in polar solvents relative to purely aromatic derivatives.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(3-Bromo-4-methoxy-benzyl)-1H-indole, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via N-alkylation of indole derivatives with substituted benzyl halides. For example:
- N-Alkylation : React 4-bromoindole with 3-bromo-4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-azidoethylindole derivatives and alkynes (e.g., 3-ethynylanisole) in PEG-400:DMF solvents at room temperature yields triazole-linked analogs (46–50% yield after column chromatography) .
- Key Factors :
- Solvent Choice : Polar aprotic solvents (DMF, PEG-400) enhance nucleophilicity and stabilize intermediates .
- Catalyst : CuI accelerates triazole formation in CuAAC .
- Data Table :
| Method | Yield (%) | Conditions | Key Reagents | Reference |
|---|---|---|---|---|
| N-Alkylation | ~60–70 | DMF, 80°C, 12h | K₂CO₃, benzyl chloride | |
| CuAAC | 46–50 | PEG-400:DMF, RT, 12h | CuI, 3-ethynylanisole |
Q. How is the structure of this compound confirmed spectroscopically?
- Methodology : Use ¹H/¹³C NMR and HRMS to verify substituent positions and purity:
- ¹H NMR :
- Indole H-2 proton at δ 6.80–7.45 (multiplet).
- Benzyl methylene protons (CH₂) as triplets (δ 3.22–4.51) .
- HRMS : Expected [M+H]⁺ for C₁₆H₁₃BrN₂O₂: ~377.02 g/mol .
- Critical Analysis : Splitting patterns (e.g., J = 5.8 Hz for benzyl CH₂) confirm spatial arrangement .
Q. What common reactions does this compound undergo for derivatization?
- Methodology :
- Nucleophilic Aromatic Substitution : Bromine at the 4-position can be replaced with amines or thiols under Pd catalysis .
- Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in THF/H₂O (70°C, 24h) to form biaryl derivatives .
- Example : Substitution with morpholine yields analogs with improved solubility .
Advanced Research Questions
Q. How can contradictory yield data in CuAAC syntheses be resolved?
- Case Study : Yields vary between 46% () and 50% () due to:
- Solvent Ratios : PEG-400:DMF (2:1 vs. 1:1) affects reaction kinetics.
- Purification : Gradient elution (70:30 → 100% EtOAc:hexane) removes DMF residues, improving purity .
- Optimization Strategy : Use continuous flow reactors to standardize mixing and temperature .
Q. What strategies mitigate impurities from residual DMF in final products?
- Methodology :
- Vacuum Distillation : Heat crude product to 90°C under vacuum to evaporate DMF .
- Chromatography : Neutral alumina columns with EtOAc/hexane gradients reduce polar impurities .
Q. How do electronic effects of substituents (Br, OMe) influence reactivity?
- Mechanistic Insight :
- Bromine : Withdraws electrons, activating the indole ring for electrophilic substitution at H-5/H-6 .
- Methoxy Group : Donates electrons via resonance, directing nucleophilic attacks to the benzyl ring’s para position .
- Experimental Design : Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity.
Q. How is this compound applied in biological target identification?
- Case Study :
- Anticancer Screens : Test against HeLa cells (IC₅₀ ~10 µM) via MTT assay .
- Antimicrobial Activity : Evaluate via agar diffusion against E. coli (MIC ~25 µg/mL) .
- Structural Modifications : Replace bromine with Cl or I to study halogen bonding in target binding .
Data Contradiction Analysis
Q. Why do NMR spectra for similar compounds show conflicting splitting patterns?
- Root Cause :
- Solvent Effects : CDCl₃ vs. DMSO-d₆ alter proton exchange rates (e.g., NH peaks in DMSO at δ 10–12) .
- Isomeric Purity : cis vs. trans benzyl conformers cause peak splitting .
- Resolution : Use NOESY to confirm spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
